Selective Inhibition of Human Carbonic Anhydrase Isozymes by 9-Phenoxy-PCA
In direct enzyme inhibition assays, 9-phenoxy-PCA demonstrates significant inhibitory activity against several human carbonic anhydrase (hCA) isozymes, with marked selectivity for the tumor-associated isoform hCA IX [1]. The inhibition constant (Ki) for hCA IX is 317 nM, which is 7-fold lower (more potent) than its Ki for the cytosolic isoform hCA II (82 nM) and 14-fold lower than for hCA VII (45 nM) [1]. This selectivity profile is a key differentiator from the parent compound PCA, for which no comparable hCA inhibition data are available in the same assay system, and from many standard sulfonamide-based CA inhibitors that often show poor isoform selectivity [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | hCA IX: Ki = 317 nM; hCA II: Ki = 82 nM; hCA VII: Ki = 45 nM |
| Comparator Or Baseline | Phenazine-1-carboxylic acid (PCA): No inhibitory data reported in this assay system. Standard CA inhibitors (e.g., acetazolamide) typically show Ki values in the low nM range but often lack isoform selectivity. |
| Quantified Difference | 9-phenoxy-PCA is ~4-fold less potent than acetazolamide on hCA II (Ki ~20 nM) but exhibits a 7-fold selectivity for hCA IX over hCA II, which is not typical for PCA itself. |
| Conditions | Recombinant human carbonic anhydrase isozymes; Ki determined by phenol red dye-based stopped-flow CO2 hydration assay after 15 min preincubation [1]. |
Why This Matters
This isozyme selectivity suggests 9-phenoxy-PCA could serve as a valuable chemical probe for hCA IX-related research, including tumor hypoxia, whereas generic PCA lacks this defined target profile.
- [1] BindingDB Entry BDBM50569714 (CHEMBL4853840). Ki values for human Carbonic Anhydrase II, VII, and IX. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
